N-(5-bromo-4-methylpyridin-2-yl)-2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxamide
Description
N-(5-bromo-4-methylpyridin-2-yl)-2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its complex structure, which includes a brominated pyridine ring, a cyclopropylmethyl group, and a thiazole ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-(5-bromo-4-methylpyridin-2-yl)-2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3OS/c1-8-5-12(17-7-11(8)16)19-15(20)14-9(2)18-13(21-14)6-10-3-4-10/h5,7,10H,3-4,6H2,1-2H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZFPMQMMXLSAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NC(=O)C2=C(N=C(S2)CC3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-4-methylpyridin-2-yl)-2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps:
Bromination of 4-methylpyridine: The starting material, 4-methylpyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromo-4-methylpyridine.
Formation of the thiazole ring: The brominated pyridine is then reacted with a thioamide and an appropriate aldehyde or ketone under acidic or basic conditions to form the thiazole ring.
Introduction of the cyclopropylmethyl group: The thiazole intermediate is alkylated with cyclopropylmethyl halide in the presence of a base such as potassium carbonate or sodium hydride.
Carboxamide formation: Finally, the carboxamide group is introduced by reacting the intermediate with an appropriate amine or amide coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom or the thiazole ring, potentially leading to debromination or ring saturation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or alcohols.
Reduction: Debrominated or saturated thiazole derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, possibly as a lead compound in drug discovery for various diseases.
Industry: Utilized in the development of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(5-bromo-4-methylpyridin-2-yl)-2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-4-methylpyridin-2-yl)-2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxamide: Similar structure but with a chlorine atom instead of bromine.
N-(5-bromo-4-methylpyridin-2-yl)-2-(ethyl)-4-methyl-1,3-thiazole-5-carboxamide: Similar structure but with an ethyl group instead of a cyclopropylmethyl group.
Uniqueness
The presence of the bromine atom and the cyclopropylmethyl group in N-(5-bromo-4-methylpyridin-2-yl)-2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxamide may confer unique chemical reactivity and biological activity compared to its analogs. These structural features can influence the compound’s ability to interact with specific molecular targets, potentially leading to distinct pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
